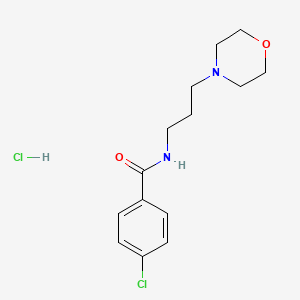
Tetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecanoate is a long-chain fatty acid anion that is the conjugate base of myristic acid; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a long-chain fatty acid anion, a straight-chain saturated fatty acid anion, a fatty acid anion 14:0, a 2-saturated fatty acid anion, an omega-methyl fatty acid anion and a 2,3-saturated fatty acid(1-). It is a conjugate base of a tetradecanoic acid.
A saturated 14-carbon fatty acid occurring in most animal and vegetable fats, particularly butterfat and coconut, palm, and nutmeg oils. It is used to synthesize flavor and as an ingredient in soaps and cosmetics. (From Dorland, 28th ed)
Aplicaciones Científicas De Investigación
Synthesis and Labeling Applications
- Synthesis of Carbon-13-labeled Tetradecanoic Acids : Tetradecanoic acid enriched with 13C at specific carbons has been synthesized for use in the preparation of diacyl phosphatidylcholines, aiding in various biochemical studies (Sparrow, Patel, & Morrisett, 1983).
Medical and Biological Research
- Treatment of Periodontal Diseases in Cats : Topical oral 1-tetradecanol complex has shown effectiveness in treating periodontal diseases in cats, demonstrating the compound's potential in veterinary medicine (Anthony, 2019).
- Immunosuppressive Effects : Tetradecanol has been found to reduce the growth of T cells and inhibit IL-2 secretion, indicating potential immunosuppressive effects which could be beneficial in treating T cell mediated disorders (Park et al., 2017).
Conservation and Material Science
- Protection of Heritage Lead : Lead tetradecanoate coating on lead surfaces has been shown to protect against harmful volatile organic compounds emitted from oak, reducing corrosion rates significantly (Grayburn et al., 2014).
- Corrosion Resistance of Copper in Seawater : Investigation into the corrosion resistance of n-tetradecanoic acid and its hybrid film with bis-silane on copper surfaces suggests significant improvements in corrosion resistance, relevant for maritime applications (Zhu et al., 2009).
Environmental and Analytical Applications
- Mosquito Larvicidal and Repellent Activity : Tetradecanoic acid has demonstrated efficacy as a larvicide and repellent against mosquito species like Aedes aegypti and Culex quinquefasciatus, suggesting its potential use in vector control (Sivakumar et al., 2011).
Propiedades
Nombre del producto |
Tetradecanoate |
|---|---|
Fórmula molecular |
C14H27O2- |
Peso molecular |
227.36 g/mol |
Nombre IUPAC |
tetradecanoate |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/p-1 |
Clave InChI |
TUNFSRHWOTWDNC-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCC(=O)[O-] |
SMILES canónico |
CCCCCCCCCCCCCC(=O)[O-] |
Sinónimos |
Acid, Myristic Acid, Tetradecanoic Myristate Myristic Acid Tetradecanoic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



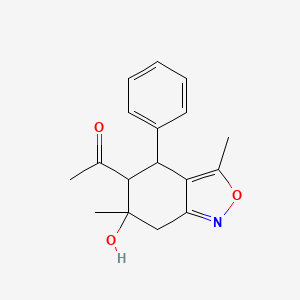
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-2-anthracenecarboxamide](/img/structure/B1227820.png)
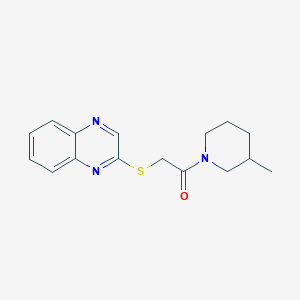

![8-Nitro-5-[3-(trifluoromethyl)-1-piperidinyl]isoquinoline](/img/structure/B1227828.png)
![2-[2-(2,5-Dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B1227829.png)


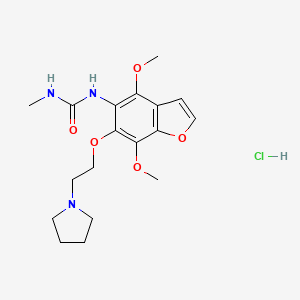
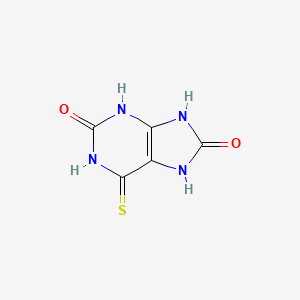


![[(1S,2R,3S,4R,6R,7R,8R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B1227841.png)
